5-Methoxy-1,2-dihydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-1,2-dihydronaphthalene is an organic compound belonging to the class of dihydronaphthalenes. These compounds are characterized by a partially saturated naphthalene ring system, which includes a methoxy group (-OCH3) at the 5-position. Dihydronaphthalene derivatives are known for their diverse applications in organic synthesis and medicinal chemistry due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1,2-dihydronaphthalene can be achieved through various methods. One common approach involves the dearomatisation of naphthalene derivatives by nucleophilic addition of organometallic reagents. This method is highly useful and convenient, although it may have limitations in terms of substrate range .
Another method involves the metal-ammonia reduction of naphthalene and its derivatives. This approach has been extensively investigated and is known for its efficiency . Additionally, the gold(I)-catalysed intramolecular rearrangement of vinylidenecyclopropanes can also yield dihydronaphthalenes .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic processes and advanced purification techniques to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into more oxidized derivatives.
Reduction: Reduction reactions can further saturate the naphthalene ring system.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents for nucleophilic addition, metal catalysts for reduction, and oxidizing agents for oxidation . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized naphthalene derivatives, while reduction can produce fully saturated naphthalene compounds.
Scientific Research Applications
5-Methoxy-1,2-dihydronaphthalene has several scientific research applications, including:
Chemistry: It serves as a useful building block in organic synthesis, enabling the creation of complex molecules.
Industry: The compound’s unique properties make it suitable for various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methoxy-1,2-dihydron
Properties
IUPAC Name |
5-methoxy-1,2-dihydronaphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h3-4,6-8H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRSBZDADIAWMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442660 |
Source
|
Record name | Naphthalene, 1,2-dihydro-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60573-57-1 |
Source
|
Record name | Naphthalene, 1,2-dihydro-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.